![molecular formula C18H15BrFN3O2 B3910496 N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide](/img/structure/B3910496.png)
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBP or BBP-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBP belongs to the class of hydrazide compounds and has a molecular formula of C19H16BrFN4O2.
Mechanism of Action
The exact mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it is believed that N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to modulate various biochemical and physiological processes in cells and tissues. For example, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some biological assays. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
Future Directions
There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research. One direction is to investigate the potential of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide as a therapeutic agent for neurodegenerative diseases. Another direction is to study the mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide in more detail, which may lead to the discovery of new therapeutic targets. Additionally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be used as a fluorescent probe for detecting metal ions in biological samples, which may have applications in environmental monitoring and biomedical research.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and it has been investigated for its role in the treatment of neurodegenerative diseases. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its mechanism of action in more detail.
Scientific Research Applications
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c19-14-3-1-12(2-4-14)10-21-22-18(25)13-9-17(24)23(11-13)16-7-5-15(20)6-8-16/h1-8,10,13H,9,11H2,(H,22,25)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFFZJCXMPWLQ-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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